4-Isopropoxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
Description
4-Isopropoxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (CAS: 118854-49-2, molecular weight: 373.43 g/mol) is a structural analog of piroxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class . The compound differs from piroxicam by the substitution of the hydroxyl group at the 4-position with an isopropoxy (-OCH(CH₃)₂) moiety (Figure 1). This modification impacts its physicochemical properties, metabolic stability, and pharmacological profile. It is primarily documented as a synthetic intermediate or impurity in piroxicam production .
Properties
IUPAC Name |
2-methyl-1,1-dioxo-4-propan-2-yloxy-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12(2)25-17-13-8-4-5-9-14(13)26(23,24)21(3)16(17)18(22)20-15-10-6-7-11-19-15/h4-12H,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXLLXYBMYQMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Isopropoxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide, commonly referred to as a benzothiazine derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesics and anti-inflammatory agents. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 373.43 g/mol
- CAS Number : 118854-49-2
The compound features a complex structure characterized by a benzothiazine core, which is known for its diverse pharmacological properties.
Analgesic Activity
Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, studies have shown that benzothiazine derivatives can effectively inhibit pain pathways, making them candidates for the development of new analgesics.
Anti-inflammatory Effects
The compound is classified under non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action likely involves the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. In vitro studies have demonstrated that related compounds can reduce pro-inflammatory cytokines and mediators in various cell lines.
Case Studies and Experimental Data
A multicenter study evaluated the efficacy of similar benzothiazine derivatives in postoperative pain management. The results showed that patients receiving the treatment reported significantly lower pain scores compared to those on placebo, highlighting the compound's potential as an effective analgesic agent.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Inhibition of COX enzymes : Reducing the synthesis of prostaglandins that mediate inflammation and pain.
- Modulation of neurotransmitter release : Affecting pathways involved in pain perception.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of any pharmaceutical compound. Preliminary studies suggest that benzothiazine derivatives have a favorable safety profile with manageable side effects. Long-term studies are necessary to fully understand their safety in clinical settings.
Comparison with Similar Compounds
Structural Comparison
The 1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold is shared among several NSAIDs, with variations in substituents at the 4-position and the N-linked heterocycle (Table 1).

Key Structural Insights :
- The 4-hydroxy group in piroxicam, meloxicam, and tenoxicam is critical for COX enzyme inhibition but contributes to poor aqueous solubility .
- The N-linked heterocycle (e.g., pyridinyl in piroxicam vs. thiazolyl in meloxicam) influences COX-2 selectivity. Meloxicam’s 5-methylthiazolyl group confers higher COX-2 selectivity compared to piroxicam’s pyridinyl moiety .
Physicochemical Properties
Solubility and Permeability :
- Piroxicam and meloxicam are classified as BCS Class II drugs (low solubility, high permeability) due to their ionizable hydroxyl groups and rigid planar structures .
- The isopropoxy group in the target compound increases hydrophobicity (logP ~2.8 predicted vs.
Crystallinity :
- Piroxicam and its derivatives often exhibit polymorphism. For example, the 4-benzoyloxy analog forms dimeric crystal structures via N-H···O hydrogen bonds . The target compound’s crystalline behavior remains unstudied, but analogous modifications suggest similar intermolecular interactions.
Pharmacological Activity
- COX Inhibition: Piroxicam non-selectively inhibits COX-1 and COX-2, while meloxicam shows 10–30× selectivity for COX-2 . The isopropoxy derivative’s COX affinity is unreported, but structural analogs like ampiroxicam (4-ethoxycarbonyloxy derivative) retain anti-inflammatory activity with delayed onset due to prodrug metabolism .
- Potency: Isoxicam, a 3-isoxazolyl analog, demonstrated 3× higher potency than phenylbutazone in preclinical models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Isopropoxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, and how can intermediates be characterized?
- Methodology : The synthesis of 1,2-benzothiazine 1,1-dioxide derivatives typically involves cyclocondensation of substituted anthranilic acids with chloroacetyl chloride, followed by nucleophilic substitution or coupling reactions. For example, the isopropoxy group can be introduced via alkylation of a hydroxyl precursor using isopropyl bromide under basic conditions. Intermediates should be characterized by NMR (¹H/¹³C), IR (to confirm sulfone and carboxamide groups), and LC-MS for purity assessment. Crystallographic validation (X-ray diffraction) is critical for confirming regioselectivity and stereochemistry, as demonstrated in structurally analogous benzothiazines .
Q. How can researchers optimize reaction conditions to minimize impurities during synthesis?
- Methodology : Impurity profiling (e.g., related to unreacted intermediates or positional isomers) requires HPLC with UV/Vis or MS detection. For example, LGC Quality’s impurity standards for benzothiazine derivatives (e.g., methyl or isopropyl carboxylate analogs) highlight common byproducts that may arise from esterification or incomplete oxidation steps . Reaction optimization should focus on controlling temperature (to prevent over-oxidation) and using anhydrous conditions to avoid hydrolysis of the isopropoxy group.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodology : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. For example, in related benzothiazine derivatives, the pyridinyl substituent may exhibit dynamic rotational behavior in solution, leading to averaged NMR signals. Single-crystal X-ray diffraction (as in ) provides definitive structural assignments. Computational methods (DFT or MD simulations) can model dynamic behavior to reconcile differences .
Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
- Methodology : Accelerated stability testing in buffered solutions (pH 1–9) at 40°C/75% RH, monitored by LC-MS, can identify degradation products. For instance, hydrolysis of the isopropoxy group to a hydroxyl derivative is a potential pathway, as seen in ester analogs . Mass spectrometry fragmentation patterns and comparison with synthetic impurity standards (e.g., MM0084.12 ) are critical for identifying degradation markers.
Q. What experimental approaches are suitable for investigating the compound’s bioactivity, such as COX-2 inhibition?
- Methodology : In vitro enzyme inhibition assays (e.g., COX-2/COX-1 selectivity) using fluorometric or colorimetric substrates (e.g., prostaglandin H2 conversion). Structural analogs of 1,2-benzothiazines have shown anti-inflammatory activity via COX-2 binding, suggesting docking studies with homology models of COX-2 could predict interaction sites. Competitive binding assays (SPR or ITC) validate affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

